molecular formula C10H8N2O3 B2973763 3-Oxo-3-(6'-methoxylcarbonylpyridin-2-yl)propanenitrile CAS No. 1206969-75-6

3-Oxo-3-(6'-methoxylcarbonylpyridin-2-yl)propanenitrile

Cat. No.: B2973763
CAS No.: 1206969-75-6
M. Wt: 204.185
InChI Key: MKVNIIBUDQRNHR-UHFFFAOYSA-N
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Description

3-Oxo-3-(6’-methoxylcarbonylpyridin-2-yl)propanenitrile is a chemical compound with the molecular formula C10H8N2O3. It is also known by its IUPAC name, methyl 6-(cyanoacetyl)-2-pyridinecarboxylate . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 3-Oxo-3-(6’-methoxylcarbonylpyridin-2-yl)propanenitrile typically involves the reaction of methyl 6-(bromomethyl)-2-pyridinecarboxylate with cyanoacetic acid under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

3-Oxo-3-(6’-methoxylcarbonylpyridin-2-yl)propanenitrile undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Oxo-3-(6’-methoxylcarbonylpyridin-2-yl)propanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Oxo-3-(6’-methoxylcarbonylpyridin-2-yl)propanenitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 3-Oxo-3-(6’-methoxylcarbonylpyridin-2-yl)propanenitrile include:

    Methyl 6-(bromomethyl)-2-pyridinecarboxylate: A precursor in its synthesis.

    Methyl 6-(cyanoacetyl)-2-pyridinecarboxylate: A closely related compound with similar chemical properties.

Properties

IUPAC Name

methyl 6-(2-cyanoacetyl)pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)8-4-2-3-7(12-8)9(13)5-6-11/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVNIIBUDQRNHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=N1)C(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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